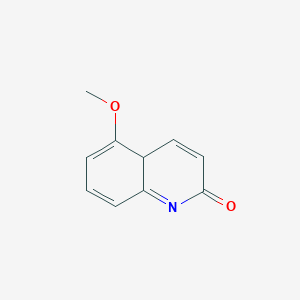![molecular formula C23H26N4O2 B12357889 6-cyano-N-[(4,6-dimethyl-2-oxo-3H-pyridin-3-yl)methyl]-1-pentan-3-ylindole-4-carboxamide](/img/structure/B12357889.png)
6-cyano-N-[(4,6-dimethyl-2-oxo-3H-pyridin-3-yl)methyl]-1-pentan-3-ylindole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
EI1 is a potent inhibitor of enhancer of zeste homolog 2 (EZH2), an enzyme that plays a crucial role in the methylation of lysine 27 on histone H3 (H3K27). This methylation leads to transcriptional repression, which is associated with various diseases, including cancers. EI1 has shown significant selectivity for EZH2 over other lysine methyltransferases, making it a valuable tool in cancer research and treatment .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of EI1 involves multiple steps, starting with the preparation of key intermediates. One common route includes the formation of a cyanogroup-containing intermediate, which is then converted to the final EI1 compound through a series of reactions involving various reagents and catalysts .
Industrial Production Methods
Industrial production of EI1 typically involves optimizing the synthetic route for large-scale production. This includes the use of high-yield reactions, efficient purification methods, and stringent quality control measures to ensure the consistency and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
EI1 undergoes several types of chemical reactions, including:
Oxidation: EI1 can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups in EI1, altering its chemical properties.
Substitution: EI1 can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions involving EI1 include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of EI1 can lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated products .
Wissenschaftliche Forschungsanwendungen
EI1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the mechanisms of histone methylation and its effects on gene expression.
Biology: Helps in understanding the role of EZH2 in cellular processes such as differentiation and proliferation.
Medicine: Investigated as a potential therapeutic agent for cancers that involve overexpression of EZH2.
Industry: Utilized in the development of diagnostic tools and imaging agents for cancer detection
Wirkmechanismus
EI1 exerts its effects by specifically inhibiting the activity of EZH2. It binds to the active site of EZH2, preventing it from methylating H3K27. This inhibition leads to the reactivation of tumor suppressor genes that were previously silenced by EZH2-mediated methylation. The molecular targets and pathways involved include the polycomb repressive complex 2 (PRC2) and various downstream signaling pathways that regulate cell growth and differentiation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to EI1 include:
- EPZ005687
- 3-deazaneplanocin A (DZNep)
- UNC1999
- Tazemetostat
- GSK126
Uniqueness of EI1
EI1 stands out due to its high selectivity for EZH2 over other lysine methyltransferases. It also shows potent activity against both wild-type and mutant forms of EZH2, making it a versatile tool in cancer research. Additionally, EI1 has been used in various imaging studies, highlighting its potential in diagnostic applications .
Eigenschaften
Molekularformel |
C23H26N4O2 |
|---|---|
Molekulargewicht |
390.5 g/mol |
IUPAC-Name |
6-cyano-N-[(4,6-dimethyl-2-oxo-3H-pyridin-3-yl)methyl]-1-pentan-3-ylindole-4-carboxamide |
InChI |
InChI=1S/C23H26N4O2/c1-5-17(6-2)27-8-7-18-19(10-16(12-24)11-21(18)27)22(28)25-13-20-14(3)9-15(4)26-23(20)29/h7-11,17,20H,5-6,13H2,1-4H3,(H,25,28) |
InChI-Schlüssel |
OZNXDWWZAQMTSB-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CC)N1C=CC2=C(C=C(C=C21)C#N)C(=O)NCC3C(=CC(=NC3=O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(2S,4R,5S)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione](/img/structure/B12357808.png)
![N-methyl-2-[[3-[(E)-2-pyridin-2-ylethenyl]-2,3,3a,4,5,6,7,7a-octahydro-1H-indazol-6-yl]sulfanyl]benzamide](/img/structure/B12357810.png)
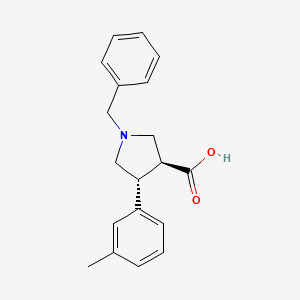
![4-(4-methyl-1,4-diazepan-1-yl)-N-[(5-methylpyrazin-2-yl)methyl]-8-oxo-11-thia-1,3-diazatetracyclo[8.7.0.02,7.012,17]heptadec-9-ene-9-carboxamide;hydrochloride](/img/structure/B12357843.png)
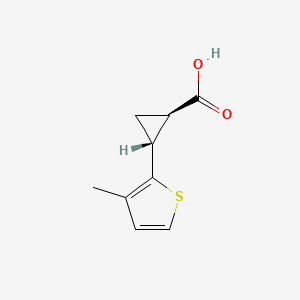
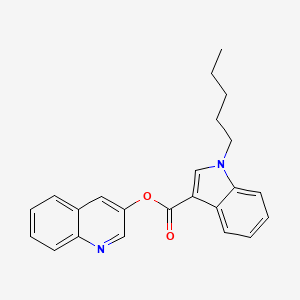
![1-(6-Methoxybenzo[d][1,3]dioxol-5-yl)-2-(methylamino)propan-1-one,monohydrochloride](/img/structure/B12357852.png)
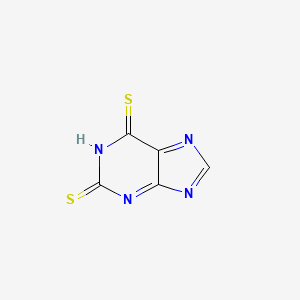

![6-Methyl-5,7a-dihydropyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B12357870.png)
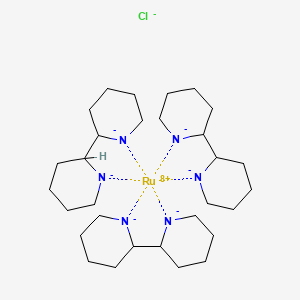
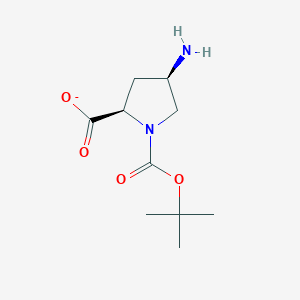
![N-[5-[2-(3,5-dimethoxyphenyl)ethyl]pyrazolidin-3-yl]-4-[(3R,5S)-3,5-dimethylpiperazin-1-yl]benzamide](/img/structure/B12357881.png)
